5-Phenyl-2-n-propyl-pentanol
Description
5-Phenyl-2-n-propyl-pentanol is a secondary alcohol with a pentanol backbone substituted by a phenyl group at the fifth carbon and an n-propyl group at the second carbon. Its theoretical molecular formula is C₁₄H₂₂O, derived from a five-carbon chain (pentanol) with substituents:
- Phenyl group (C₆H₅) at position 5.
- n-Propyl group (C₃H₇) at position 2.
This structural configuration imparts unique physicochemical properties, including increased lipophilicity due to the phenyl and alkyl substituents.
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
5-phenyl-2-propylpentan-1-ol |
InChI |
InChI=1S/C14H22O/c1-2-7-14(12-15)11-6-10-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3 |
InChI Key |
GBHHKVNEAVVOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
Table 1: Structural and Molecular Comparison
Note: Theoretical data for this compound are calculated due to lack of direct experimental evidence.
Key Observations:
Functional Groups: Alcohols (5-Phenyl-1-pentanol, this compound): Exhibit hydrogen bonding, leading to higher boiling points compared to ketones (e.g., 5-Phenylpentan-2-one) . Ketones (5-Phenylpentan-2-one): Lack hydrogen-bond donors, resulting in lower polarity and solubility in nonpolar solvents . Amino Alcohols (5-(Isopropylamino)pentanol, 5-Amino-1-pentanol): Combine hydrogen-bonding (alcohol) and basicity (amine), enhancing water solubility and reactivity in acid-base reactions .
Substituent Effects: Phenyl Group: Increases molecular weight and lipophilicity in all phenyl-substituted compounds (e.g., 5-Phenyl-1-pentanol: MW 164.24 vs. 5-Amino-1-pentanol: MW 103.16) . n-Propyl vs.
Physicochemical and Reactivity Trends
Boiling Points and Solubility :
- Alcohols: Higher boiling points than ketones due to hydrogen bonding. For example, 5-Phenyl-1-pentanol (MW 164.24) likely has a higher boiling point than 5-Phenylpentan-2-one (MW 162.23) despite similar molecular weights .
- Amino Alcohols: Enhanced water solubility compared to purely alkyl-substituted alcohols, as seen in 5-(Isopropylamino)pentanol, which can form zwitterionic structures .
Reactivity :
- Oxidation: The ketone (5-Phenylpentan-2-one) is less prone to further oxidation compared to primary alcohols (e.g., 5-Phenyl-1-pentanol) .
- Nucleophilic Substitution: The n-propyl group in this compound may stabilize carbocation intermediates, facilitating reactions like esterification or etherification.
Preparation Methods
Catalytic Hydrogenation of Dihydropyran Derivatives
A high-yield route involves hydrogenating phenyl-substituted dihydropyran precursors. In a 1 L autoclave, 200 g of phenyl-dihydropyran undergoes hydrogenation at 105–110°C under 1.2 MPa H₂ pressure using a 3% Pd/silica catalyst. Propionic acid (100 g) in aqueous solution facilitates proton transfer, achieving 94.2% yield of 3-methyl-5-phenyl-pentanol after 7 hours. While this method targets a methyl-substituted analog, replacing the methyl group with n-propyl in the precursor could yield 5-phenyl-2-n-propyl-pentanol. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | 3% Pd/silica |
| Temperature | 105–110°C |
| Pressure | 1.2 MPa H₂ |
| Reaction Time | 7 hours |
| Yield | 94.2% |
This method’s selectivity (95.6%) underscores the efficacy of Pd-based catalysts in saturating cyclic ethers while preserving the phenyl moiety.
Esterification and Resolution Techniques
Enantiomeric Resolution via Brucine Salt Formation
Racemic 5-phenyl-2-pentanol analogs are resolved using a hemiphthalate ester intermediate. Phthalic anhydride reacts with racemic alcohol at 90–155°C, forming a hemiphthalate ester. Treating this ester with (+)-brucine in toluene precipitates the (S)-enantiomer’s brucine salt, which is isolated via filtration. Hydrolysis with NaOH regenerates (S)-5-phenyl-2-pentanol with >98% enantiomeric excess. Adapting this protocol for the n-propyl variant would require substituting the starting alcohol.
Stereospecific Synthesis from Ethyl Lactate
A patent describes synthesizing 5-phenyl-2S-pentanol from (S)-ethyl lactate, avoiding contaminants like phenethyl alcohol. The process involves Grignard addition to lactate-derived intermediates, followed by deprotection and purification. While tailored for 2S-pentanol, extending this to n-propyl derivatives necessitates modifying the alkylating agent.
Catalytic and Coupling Approaches
Mitsunobu and SN2 Alkylation
The PMC study highlights Mitsunobu reactions for ether synthesis, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols with phenols. For this compound, this could involve reacting 2-n-propyl-pentanol with a phenylboronic acid under Suzuki-Miyaura conditions. However, the method’s applicability to secondary alcohols remains untested.
Reductive Amination and Carboxylic Acid Coupling
HBTU-mediated coupling of amino alcohols with carboxylic acids, as demonstrated for glycinamides, offers a route to amide intermediates. Subsequent reduction (e.g., NaBH₄/LiCl) could yield target alcohols. For example, coupling (S)-2-phenylpropionic acid with 2-n-propyl-pentanol-amine followed by reduction might furnish this compound.
Stereochemical and Kinetic Considerations
Impact of Alkyl Chain Length
Hydrogenation efficiency correlates with alkyl chain length. Longer chains (e.g., n-propyl vs. methyl) reduce steric hindrance, enhancing catalyst accessibility. The Pd/silica system’s tolerance for bulky substrates makes it suitable for n-propyl derivatives.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve Mitsunobu reaction yields by stabilizing oxonium intermediates, while nonpolar solvents (toluene) favor brucine salt precipitation. Optimal temperatures for hydrogenation (105–110°C) balance reaction rate and catalyst stability.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Hydrogenation | 94.2% | Pd/silica | Moderate | High |
| Brucine Resolution | 85–90% | None | High (98% ee) | Moderate |
| Mitsunobu | 60–75% | DEAD/PPh₃ | Low | Low |
Hydrogenation excels in scalability, whereas resolution techniques prioritize enantiopurity. Mitsunobu reactions, while flexible, suffer from lower yields for secondary alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
